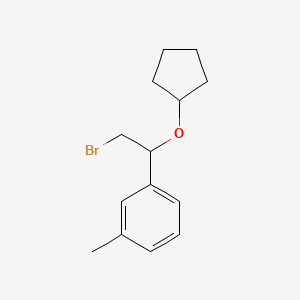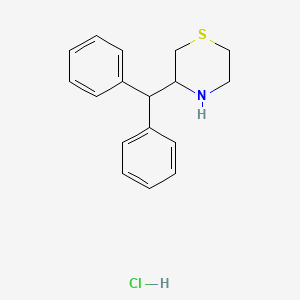
N-Acetyl-S-(tert-butyl)-L-cysteine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-3-(tert-butylsulfanyl)-2-acetamidopropanoic acid is an organic compound with a unique structure that includes a tert-butylsulfanyl group and an acetamido group attached to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-3-(tert-butylsulfanyl)-2-acetamidopropanoic acid typically involves the introduction of the tert-butylsulfanyl group and the acetamido group onto a propanoic acid backbone. One common method involves the use of tert-butanesulfinamide as a chiral auxiliary to introduce the tert-butylsulfanyl group. This is followed by the acylation of the resulting intermediate to introduce the acetamido group.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar routes as described above, but optimized for higher yields and purity. This could include the use of advanced catalytic systems and continuous flow reactors to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2R)-3-(tert-butylsulfanyl)-2-acetamidopropanoic acid can undergo various chemical reactions, including:
Oxidation: The tert-butylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The acetamido group can be reduced to form amines.
Substitution: The acetamido group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2R)-3-(tert-butylsulfanyl)-2-acetamidopropanoic acid has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential as a drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (2R)-3-(tert-butylsulfanyl)-2-acetamidopropanoic acid involves its interaction with specific molecular targets. The tert-butylsulfanyl group can interact with hydrophobic pockets in proteins, while the acetamido group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
tert-Butanesulfinamide: A related compound used as a chiral auxiliary in asymmetric synthesis.
N-acetylcysteine: Contains an acetamido group and a thiol group, used as a mucolytic agent.
S-adenosylmethionine: Contains a sulfonium group and is involved in methylation reactions in the body.
Uniqueness
(2R)-3-(tert-butylsulfanyl)-2-acetamidopropanoic acid is unique due to the presence of both the tert-butylsulfanyl and acetamido groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C9H17NO3S |
|---|---|
Molecular Weight |
219.30 g/mol |
IUPAC Name |
(2R)-2-acetamido-3-tert-butylsulfanylpropanoic acid |
InChI |
InChI=1S/C9H17NO3S/c1-6(11)10-7(8(12)13)5-14-9(2,3)4/h7H,5H2,1-4H3,(H,10,11)(H,12,13)/t7-/m0/s1 |
InChI Key |
DLMWKKBRGFAKDE-ZETCQYMHSA-N |
Isomeric SMILES |
CC(=O)N[C@@H](CSC(C)(C)C)C(=O)O |
Canonical SMILES |
CC(=O)NC(CSC(C)(C)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(Cyclopropylcarbamoyl)amino]-2-methoxybenzoic acid](/img/structure/B13484487.png)
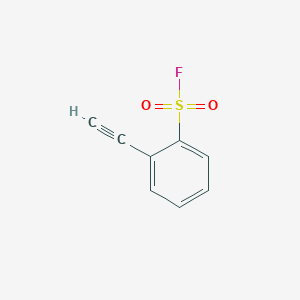

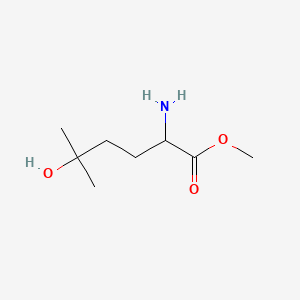
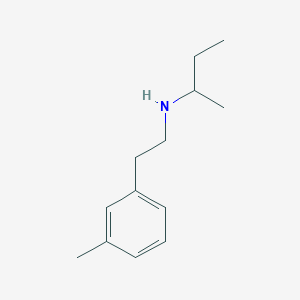
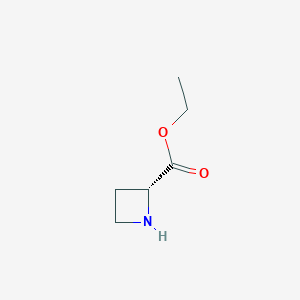
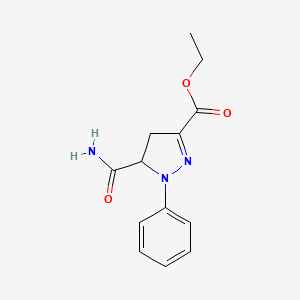
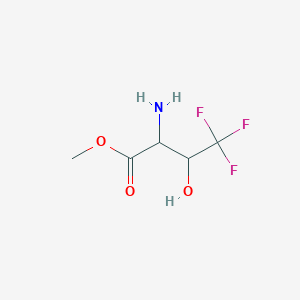
![5,5-Difluorospiro[2.3]hexan-1-amine hydrochloride](/img/structure/B13484546.png)


